molecular formula C13H10Cl2N4 B1347519 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine CAS No. 293762-50-2

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

Cat. No.: B1347519
CAS No.: 293762-50-2
M. Wt: 293.15 g/mol
InChI Key: FNWVNNRTBTYKMO-UHFFFAOYSA-N
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Description

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino and chloro substituents on a benzoimidazole core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-3-chlorophenylamine, which is then subjected to cyclization with appropriate reagents to form the benzoimidazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The chloro substituents can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the chloro substituents can produce amines.

Scientific Research Applications

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorophenol: Shares similar amino and chloro substituents but lacks the benzoimidazole core.

    2-Amino-4-chlorobenzyl alcohol: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine is unique due to its benzoimidazole core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWVNNRTBTYKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356834
Record name 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293762-50-2
Record name 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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